4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Description
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a sulfone-containing organic compound featuring a cyclohexane backbone substituted with a 4-bromophenylsulfonyl group and an amine hydrochloride moiety. Sulfones are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, owing to their electron-withdrawing sulfonyl groups and stability under physiological conditions .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSISGQHCLHHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps, including the formation of the bromophenyl sulfonyl intermediate and its subsequent reaction with cyclohexan-1-amine. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the bromophenyl group and the sulfonyl group.
Amine coupling: The cyclohexan-1-amine is then coupled with the bromophenyl sulfonyl intermediate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Data Table: Structural and Physical Comparison
| Compound Name | Molecular Weight (g/mol) | Formula | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine HCl | ~330–340 (estimated) | C₁₂H₁₅BrClNO₂S (est.) | 4-Bromophenylsulfonyl, cyclohexane | Potential sulfone-mediated bioactivity |
| 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine HCl | 293.79 | C₁₂H₁₇ClFNO₂S | 4-Fluorophenylsulfonyl | Improved solubility, electronic effects |
| 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine | 286.23 | C₁₂H₁₆BrNS | 4-Bromophenylsulfanyl | Reduced oxidative stability |
| 1-(4-Bromophenyl)cyclopropanamine HCl | 248.55 | C₉H₁₁BrClN | Cyclopropane, bromophenyl | Enhanced reactivity from ring strain |
| 1-(4-Bromophenyl)cyclohexan-1-amine HCl | 290.63 | C₁₂H₁₇BrClN | Bromophenyl, cyclohexane | Hydrophobic interactions, amine charge |
Biological Activity
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, with the CAS number 1864015-70-2, is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential applications in medicinal chemistry.
The molecular formula of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is . The compound features a bromophenyl group which is significant for its biological activity.
Antioxidant Activity
Research has demonstrated that 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride exhibits notable antioxidant properties. A study evaluated its antioxidant capacity using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power tests. The results indicated that this compound showed a moderate inhibition rate compared to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) | Ferric Reducing Power (µmol FeSO₄/g) |
|---|---|---|---|
| 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride | Moderate | Moderate | Moderate |
| Ascorbic Acid | High | High | High |
| Butylated Hydroxytoluene (BHT) | High | High | High |
Antimicrobial Activity
The antimicrobial potential of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has also been investigated. It was tested against various bacterial and fungal strains. The results indicated a promising antimicrobial effect, particularly against certain Gram-positive bacteria. The presence of the bromine atom in the structure was noted to enhance the compound's antimicrobial efficacy .
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of several derivatives including 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, it was found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many standard antibiotics tested .
The proposed mechanism of action for the biological activity of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with cellular targets that are crucial for microbial survival and oxidative stress response. The sulfonamide moiety is believed to interfere with enzyme functions critical for bacterial growth, while the bromophenyl group may facilitate interactions with membrane proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
